molecular formula C19H28O2 B094907 Androstane-3,16-dione, (5alpha)- CAS No. 1035-71-8

Androstane-3,16-dione, (5alpha)-

Cat. No. B094907
CAS RN: 1035-71-8
M. Wt: 288.4 g/mol
InChI Key: HPGVUTVMDZKEBU-PMBYUEKTSA-N
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Description

Androstane-3,16-dione, (5alpha)-, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes. It plays a key role in the regulation of male reproductive function and has been the subject of extensive scientific research. In

Mechanism Of Action

Androsterone exerts its effects by binding to androgen receptors in the body. This activation of androgen receptors leads to the regulation of gene expression, resulting in changes in cellular function.

Biochemical And Physiological Effects

Androsterone has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, promote bone growth, and improve cognitive function. It also plays a role in the regulation of mood and behavior, with some studies suggesting that it may have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

Androsterone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, its effects are not specific to any particular tissue or organ, making it difficult to study its effects in isolation.

Future Directions

There are several potential future directions for research on Androstane-3,16-dione, (5alpha)-. One area of interest is the development of more specific androgen receptor modulators that can selectively target certain tissues or organs. Another area of research is the identification of new therapeutic applications for Androstane-3,16-dione, (5alpha)-, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanisms underlying Androstane-3,16-dione, (5alpha)-'s effects on mood and behavior.

Synthesis Methods

Androsterone can be synthesized from dehydroepiAndrostane-3,16-dione, (5alpha)- (DHEA) or androstenedione, both of which are produced in the adrenal glands. The synthesis process involves the conversion of these precursors to Androstane-3,16-dione, (5alpha)- by a series of enzymatic reactions.

Scientific Research Applications

Androsterone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the treatment of conditions such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

1035-71-8

Product Name

Androstane-3,16-dione, (5alpha)-

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1

InChI Key

HPGVUTVMDZKEBU-PMBYUEKTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C

SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C

synonyms

5α-Androstane-3,16-dione

Origin of Product

United States

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